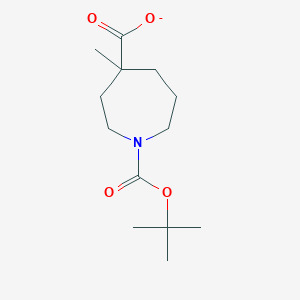

1H-Azepine-1,4-dicarboxylic acid, hexahydro-4-methyl-, 1-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC18762958

Molecular Formula: C13H22NO4-

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22NO4- |

|---|---|

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16)/p-1 |

| Standard InChI Key | FUDNGUAYMRYCCT-UHFFFAOYSA-M |

| Canonical SMILES | CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylate under IUPAC conventions. Its structure features a hexahydroazepine backbone (a saturated seven-membered ring with one nitrogen atom) substituted with methyl and tert-butyl ester groups at the 4- and 1-positions, respectively. The tert-butyl ester () provides steric bulk and acid-labile protection, while the methyl group enhances conformational stability.

Synthetic Applications and Mechanistic Insights

Role in Organic Synthesis

The tert-butyl ester group in this compound is widely employed as a protecting group for carboxylic acids. Its stability under basic and nucleophilic conditions, coupled with susceptibility to acidic deprotection (e.g., using trifluoroacetic acid), makes it ideal for sequential synthetic strategies. For example, in peptide synthesis, the ester prevents unwanted side reactions during amide bond formation, enabling selective functionalization of other reactive sites.

Industrial and Medicinal Chemistry Relevance

In medicinal chemistry, this azepine derivative serves as a precursor for bioactive molecule development. Its rigid azepane ring mimics cyclic amine motifs found in pharmaceuticals targeting neurological and cardiovascular disorders. Recent studies highlight its utility in synthesizing protease inhibitors and GPCR modulators, though specific biological data remain proprietary .

| Supplier | Catalog Number | Purity | Packaging | Price Range (USD) |

|---|---|---|---|---|

| Angene International | VC18762958 | >95% | 100 mg | $200–$300 |

| Axsyn | AX-L255 | Unspecified | 250 mg | $150–$250 |

Comparative Analysis with Related Compounds

Structural Analogues

The tert-butyl ester group differentiates this compound from analogues like 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate (CAS: 912444-90-7), which features an ethyl ester at position 4. Such substitutions alter solubility and reactivity profiles, impacting their utility in specific reactions.

Functional Comparisons

-

Acid Sensitivity: The tert-butyl ester deprotects under milder acidic conditions compared to methyl or ethyl esters, reducing side reactions.

-

Steric Effects: Bulkier substituents enhance stereoselectivity in catalytic processes but may hinder reaction rates.

Future Directions and Research Opportunities

Expanding Synthetic Utility

Further studies could explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral azepine intermediates.

-

Polymer Chemistry: Investigating its use in biodegradable polymer matrices.

Biological Screening

Collaborative efforts between academia and industry are needed to evaluate the compound’s pharmacological potential, particularly in underrepresented therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume